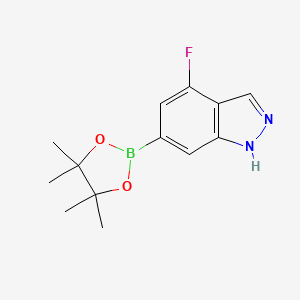

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester

CAS No.:

Cat. No.: VC13717516

Molecular Formula: C13H16BFN2O2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BFN2O2 |

|---|---|

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

| Standard InChI | InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17) |

| Standard InChI Key | VXANDWARNKKKKC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is , with a molecular weight of 262.09 g/mol . Its IUPAC name, 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, reflects the fluoro substitution at position 4 of the indazole ring and the boronic ester at position 6 . The pinacol ester group () stabilizes the boronic acid, enhancing its reactivity in cross-coupling reactions.

Synthesis and Manufacturing

Challenges in Optimization

Current synthetic routes may face challenges such as low yields due to steric hindrance from the indazole ring or competing side reactions at the fluorine-substituted position. Advances in protecting group strategies or flow chemistry could address these limitations, though specific studies on this compound remain scarce .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary utility lies in forming carbon-carbon bonds with aryl or vinyl halides. For example, coupling with 5-bromo-4-fluoro-1H-indazole (CAS 1082041-85-7) could yield biaryl structures relevant to kinase inhibitors . The fluorine atom enhances electron-withdrawing effects, modulating the indazole’s electronic properties for targeted reactivity .

Pharmaceutical Intermediate

Indazole derivatives are prominent in drug discovery, with applications in oncology and neurology. The fluorine atom improves metabolic stability and bioavailability, while the boronic ester enables late-stage functionalization—a key strategy in fragment-based drug design . For instance, methyl-substituted analogs (e.g., 4-Fluoro-1-methyl-1H-indazole-6-boronic acid pinacol ester, CAS 1358574-95-4) demonstrate enhanced pharmacokinetic profiles in preclinical studies .

Related Compounds and Derivatives

Structural Analogs

Variants such as 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 864773-67-1) highlight the impact of substituents on reactivity. Methyl groups at position 3 increase steric bulk, potentially slowing transmetalation but improving regioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume